Elucidation of the Chemical Structure of Saframycin C: A Technical Guide
Elucidation of the Chemical Structure of Saframycin C: A Technical Guide
This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Saframycin C, a potent tetrahydroisoquinoline antitumor antibiotic. Intended for researchers, scientists, and professionals in drug development, this document details the key experiments, presents quantitative data in a structured format, and illustrates the logical workflow of the structural determination process.
Introduction to Saframycin C
Saframycin C is a member of the saframycin family of antibiotics, which are microbial natural products isolated from Streptomyces lavendulae.[1][2] These compounds are characterized by a dense, pentacyclic core structure containing two heterocyclic quinone moieties.[3] Saframycin C, along with its analogues, has garnered significant interest due to its pronounced antitumor and antibacterial activities. The biological activity of saframycins is attributed to their ability to bind to DNA, forming a covalent adduct that inhibits DNA and RNA synthesis. The elucidation of their complex chemical structures was a critical step in understanding their mechanism of action and exploring their potential as therapeutic agents. The structure of Saframycin C was definitively determined by X-ray crystallography.[4]
Core Experimental Approaches for Structure Elucidation
The determination of Saframycin C's intricate molecular architecture relied on a combination of powerful analytical techniques. The overall strategy involved:
-
Determination of Molecular Formula: High-resolution mass spectrometry was employed to ascertain the elemental composition and molecular weight.
-
Identification of Functional Groups and Connectivity: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, were used to identify key functional groups and to piece together the carbon-hydrogen framework.
-
Definitive Stereochemical Assignment: Single-crystal X-ray crystallography provided the unambiguous three-dimensional arrangement of atoms in the molecule.
The logical workflow for the elucidation of Saframycin C's structure is depicted below.
Caption: Logical workflow for the structure elucidation of Saframycin C.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the analysis of Saframycin C.
| Parameter | Data | Reference |
| Molecular Formula | C₂₉H₃₃N₃O₉ | [5] |
| Monoisotopic Mass | 567.2217 Da | [5] |
| Mass Spectrometry (m/z) | [M+H]⁺: 568.22898, [M+Na]⁺: 590.21092 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent standard protocols for the analysis of complex natural products.
4.1 High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass and elemental composition of Saframycin C.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: A dilute solution of purified Saframycin C was prepared in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
-
Data Acquisition: The sample was introduced into the mass spectrometer, and data was acquired in positive ion mode. The instrument was calibrated using a known standard to ensure high mass accuracy.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the pseudomolecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺). The accurate mass of these ions was used to calculate the elemental composition using software that considers isotopic abundances.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms in Saframycin C.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of purified Saframycin C were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
A standard one-dimensional proton NMR spectrum was acquired.
-
Parameters such as the number of scans, relaxation delay, and spectral width were optimized to obtain a high-quality spectrum.
-
The chemical shifts, integration, and coupling patterns of the signals were analyzed to determine the number and types of protons and their neighboring environments.
-
-
¹³C NMR Spectroscopy:
-
A one-dimensional carbon NMR spectrum, often with proton decoupling, was acquired.
-
This provided information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).
-
-
2D NMR Spectroscopy (COSY, HMBC, HSQC):
-
COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlated proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Revealed correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of different molecular fragments.
-
4.3 Single-Crystal X-ray Crystallography
-
Objective: To obtain the definitive three-dimensional structure of Saframycin C, including its absolute stereochemistry.
-
Crystal Growth: High-quality single crystals of Saframycin C were grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture.
-
Data Collection:
-
A suitable crystal was mounted on a goniometer.
-
The crystal was placed in a stream of X-rays from an X-ray diffractometer.
-
As the crystal was rotated, a series of diffraction patterns were collected on a detector.[6]
-
-
Structure Solution and Refinement:
-
The positions of the atoms in the crystal lattice were determined from the diffraction data using computational methods.
-
The initial structural model was refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule. This model provides precise bond lengths, bond angles, and stereochemical information.[6]
-
The Structure of Saframycin C
The culmination of these experimental efforts led to the elucidation of the chemical structure of Saframycin C. The core pentacyclic structure, common to the saframycin family, is a key feature. A diagram of the chemical structure is provided below.
Caption: Chemical structure of Saframycin C.
Conclusion
The elucidation of the chemical structure of Saframycin C was a significant achievement in natural product chemistry. It required the systematic application of advanced spectroscopic and crystallographic techniques. The detailed structural information has been invaluable for understanding the compound's mode of action, guiding synthetic efforts, and enabling the development of new anticancer agents based on the saframycin scaffold.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - Saframycin c (C29H33N3O9) [pubchemlite.lcsb.uni.lu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
